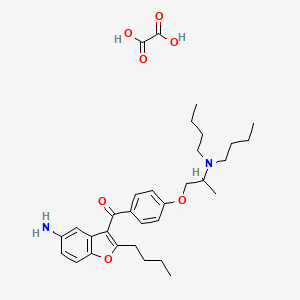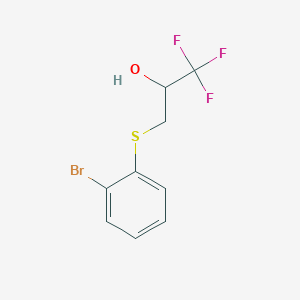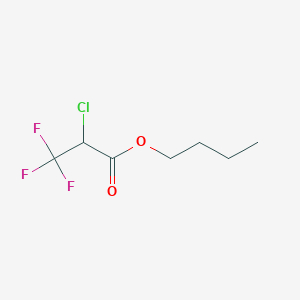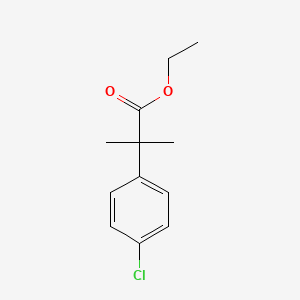
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is an organic compound that features both amine and formamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide typically involves the reaction of 3-aminophenylamine with 4-nitrobenzaldehyde under specific conditions. The reaction proceeds through a series of steps including reduction and condensation reactions. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically require a Lewis acid catalyst and an appropriate electrophile.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学研究应用
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and other materials.
作用机制
The mechanism by which (3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (3-Aminophenyl)-N-(4-(methylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(ethylamino)phenyl)formamide
- (3-Aminophenyl)-N-(4-(dimethylamino)phenyl)formamide
Uniqueness
(3-Aminophenyl)-N-(4-(phenylamino)phenyl)formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C19H17N3O |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
N-(3-aminophenyl)-N-(4-anilinophenyl)formamide |
InChI |
InChI=1S/C19H17N3O/c20-15-5-4-8-19(13-15)22(14-23)18-11-9-17(10-12-18)21-16-6-2-1-3-7-16/h1-14,21H,20H2 |
InChI 键 |
ZUUPDCAZTXXTLH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N(C=O)C3=CC=CC(=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


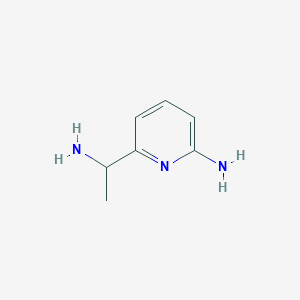
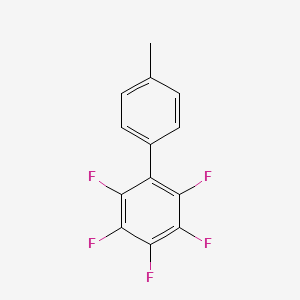
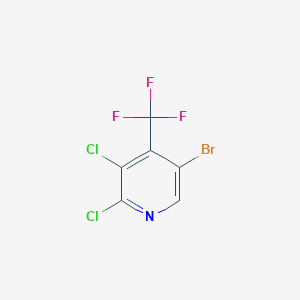
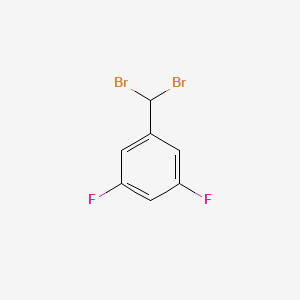
![2-Bromopyrazolo[1,5-a]pyrimidin-7(6H)-one](/img/structure/B12843326.png)
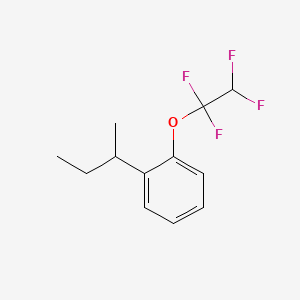
![4-[4-(1-Tert-butoxycarbonyl-1-methyl-ethoxy)-phenyl]-butyric acid methyl ester](/img/structure/B12843335.png)
![1-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12843337.png)
